molecular formula C13H11BrO2S B181635 1-Bromo-4-tosylbenzene CAS No. 5184-70-3

1-Bromo-4-tosylbenzene

Cat. No.: B181635
CAS No.: 5184-70-3
M. Wt: 311.2 g/mol
InChI Key: HFORIYQHAWLZJQ-UHFFFAOYSA-N
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Description

1-Bromo-4-tosylbenzene, also known as 1-bromo-4-[(4-methylphenyl)sulfonyl]benzene, is an organic compound with the molecular formula C13H11BrO2S. It is a brominated aromatic compound where a bromine atom is substituted at the para position of a benzene ring, which is further substituted with a tosyl group (4-methylphenylsulfonyl group). This compound is of interest due to its utility in various organic synthesis reactions and its role as an intermediate in the preparation of more complex molecules.

Scientific Research Applications

1-Bromo-4-tosylbenzene is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Material Science: In the preparation of polymers and advanced materials with specific electronic or optical properties.

    Medicinal Chemistry: As a building block in the design and synthesis of biologically active compounds.

Safety and Hazards

While specific safety and hazard information for 1-Bromo-4-tosylbenzene is not available, similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-tosylbenzene can be synthesized through several methods. One common method involves the bromination of 4-tosylbenzene. The reaction typically uses bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the para position relative to the tosyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-tosylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids or esters in the presence of a palladium catalyst and a base, forming biaryl compounds.

    Reduction: The tosyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Suzuki-Miyaura Coupling: Requires a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., potassium carbonate), and an inert atmosphere (e.g., nitrogen or argon).

    Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

Major Products:

    Nucleophilic Substitution: Produces substituted benzene derivatives depending on the nucleophile used.

    Suzuki-Miyaura Coupling:

    Reduction: Results in the formation of 1-bromo-4-methylbenzene.

Mechanism of Action

The mechanism of action of 1-bromo-4-tosylbenzene in chemical reactions involves its role as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In Suzuki-Miyaura coupling, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation with a boronic acid and reductive elimination to form the biaryl product.

Comparison with Similar Compounds

    1-Bromo-4-ethynylbenzene: Contains an ethynyl group instead of a tosyl group.

    1-Bromo-4-tert-butylbenzene: Contains a tert-butyl group instead of a tosyl group.

    1-Bromo-4-methylbenzene: Contains a methyl group instead of a tosyl group.

Uniqueness: 1-Bromo-4-tosylbenzene is unique due to the presence of the tosyl group, which imparts specific reactivity and stability to the compound. The tosyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the sulfonyl group can participate in various chemical transformations, enhancing the versatility of the compound in organic synthesis.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2S/c1-10-2-6-12(7-3-10)17(15,16)13-8-4-11(14)5-9-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFORIYQHAWLZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465585
Record name 1-Bromo-4-tosylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5184-70-3
Record name 1-Bromo-4-tosylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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